

GaN Shines in High-Radiation Environments, Outperforming Traditional Semiconductors

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Compound of Interest

Compound Name: Gallium nitride

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A comprehensive analysis of experimental data reveals **Gallium Nitride's** (GaN) superior radiation hardness compared to Silicon (Si) and Silicon Carbide (SiC), positioning it as a robust candidate for applications in harsh radiation environments such as space, avionics, and nuclear power systems. While SiC also offers significant advantages over Si, GaN consistently demonstrates a higher tolerance to multiple forms of radiation-induced damage.

Gallium Nitride's inherent material properties, including its wide bandgap and high atomic bond strength, contribute to its remarkable resilience against radiation.[1][2] Experimental studies consistently show that GaN devices can withstand significantly higher levels of total ionizing dose (TID) and displacement damage dose (DDD) before performance degradation compared to their Si and even SiC counterparts.[3] However, like other wide-bandgap semiconductors, GaN is not immune to single-event effects (SEEs), which remain a critical consideration for high-reliability applications.[4][5]

Comparative Analysis of Radiation Hardness

To provide a clear comparison, the radiation hardness of GaN, SiC, and Si is evaluated based on three primary mechanisms of radiation damage: Total Ionizing Dose (TID), Displacement Damage Dose (DDD), and Single-Event Effects (SEEs).[2]

Total Ionizing Dose (TID)

TID refers to the cumulative damage caused by ionizing radiation, which creates electron-hole pairs in insulating layers, leading to trapped charge and degradation of device performance.

This is a particularly critical parameter for metal-oxide-semiconductor (MOS) devices.

Semiconductor	Device Type	Radiation Source	Key Findings	TID Tolerance
GaN	p-GaN HEMT	Gamma-ray	< 18% threshold voltage shift.[5]	High
GaN	Cascode (GaN HEMT + Si MOSFET)	Gamma-ray	Threshold voltage shifts to negative values at 500 krad(Si) in radiation-hardened versions.[5]	Moderate to High
SiC	Planar MOSFET	Gamma-ray / X-ray	Can be robust up to 100 krad(Si), with significant changes above 300 krad(Si).[5]	Moderate to High
SiC	Trench MOSFET	X-ray	Shows significant TID-induced degradation at doses as low as 10 krad(SiO2).[6]	Low to Moderate
Si	MOSFET	Gamma-ray	SOI MOSFETs are generally more vulnerable to TID effects than bulk Si.[7] Hardening techniques can improve tolerance.[8]	Low to Moderate

Displacement Damage Dose (DDD)

DDD is caused by energetic particles displacing atoms from their lattice sites, creating defects that degrade material properties like carrier mobility and lifetime.

Semiconductor	Radiation Source	Key Findings	Relative DDD Hardness
GaN	Protons, Neutrons	Estimated to be 1-2 orders of magnitude less susceptible to displacement damage than Si.[3]	Very High
SiC	Protons, Neutrons	Also estimated to be 1-2 orders of magnitude less susceptible to displacement damage than Si.[3] Si diodes degrade ~4.6 times faster than SiC diodes.[9]	High
Si	Protons, Neutrons	Serves as the baseline for comparison.[3]	Low

Single-Event Effects (SEEs)

SEEs are caused by a single energetic particle traversing the semiconductor, which can lead to transient effects or catastrophic failure modes like Single-Event Burnout (SEB) and Single-Event Gate Rupture (SEGR).

Semiconductor	Device Type	Key Findings	SEE Susceptibility
GaN	Power HEMT	Susceptible to SEB, often at drain-source voltages significantly below the rated breakdown voltage. [10]	Moderate to High
SiC	Power MOSFET	Also susceptible to SEB at voltages below their rated values. [4]	Moderate to High
Si	Power MOSFET	Susceptibility to SEB is a known issue, particularly in high-voltage devices.	Moderate to High

Experimental Methodologies

The assessment of radiation hardness relies on standardized experimental protocols to ensure comparable and reliable data.

Total Ionizing Dose (TID) Testing

TID testing is typically performed using a Cobalt-60 (^{60}Co) gamma-ray source or an X-ray source. The device under test (DUT) is exposed to a specified total dose of radiation, often at different dose rates. Key parameters like threshold voltage, leakage current, and transconductance are measured before, during (in-situ), and after irradiation. Standardized test methods such as MIL-STD-883 TM 1019 and ESCC 22900-5 are often followed to ensure consistency. The total dose is measured in rad(material) or Gray (Gy(material)).

Displacement Damage Dose (DDD) Testing

DDD testing involves irradiating the semiconductor material or device with energetic particles such as protons or neutrons from a particle accelerator or a nuclear reactor. The particle fluence (particles/cm²) and energy are critical parameters. The degradation of material and device properties, such as carrier concentration, mobility, and device gain, is measured as a

function of fluence. The concept of Non-Ionizing Energy Loss (NIEL) is used to normalize the damage caused by different particles and energies.

Single-Event Effects (SEE) Testing

SEE testing is conducted at heavy-ion accelerator facilities. The DUT is exposed to a beam of ions with a known Linear Energy Transfer (LET), which is a measure of the energy deposited per unit length. The cross-section for a specific SEE (e.g., SEB, SEGR) is measured as a function of the ion's LET and the device's operating conditions (e.g., applied voltage). The experimental setup is designed to detect and characterize the specific failure modes.

Mechanisms of Radiation Damage and Device Failure

The interaction of radiation with semiconductor materials initiates a cascade of events that can lead to performance degradation or catastrophic failure.

Radiation Damage Pathway in Semiconductors

Experimental Workflow for Assessing Radiation Hardness

A systematic approach is crucial for accurately assessing the radiation hardness of a semiconductor device.

Semiconductor Radiation Hardness Assessment Workflow

In conclusion, the available experimental data strongly supports the superior radiation hardness of GaN-based semiconductors compared to Si and SiC, particularly in terms of resistance to total ionizing dose and displacement damage. This makes GaN an enabling technology for future electronic systems that must operate reliably in the most demanding radiation environments. However, the susceptibility of GaN devices to single-event effects necessitates careful consideration in circuit design and system-level mitigation strategies. Further research and standardized testing will continue to refine the understanding of radiation effects in these advanced materials and guide the development of even more robust devices.

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